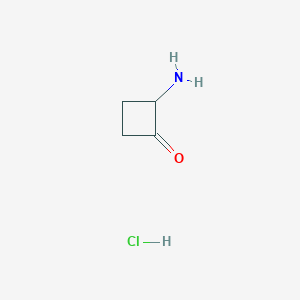

2-Aminocyclobutan-1-one hydrochloride

Description

Significance of Four-Membered Ring Systems in Organic Chemistry

Four-membered ring systems, such as cyclobutane (B1203170), are of significant interest in organic chemistry due to their inherent ring strain. This strain arises from the deviation of the bond angles from the ideal sp³ hybridization angle of 109.5 degrees, leading to increased potential energy. This stored energy can be harnessed to drive a variety of chemical reactions, including ring-opening and ring-expansion reactions, providing access to a diverse range of molecular structures that would be difficult to synthesize through other means.

The conformational rigidity of the cyclobutane ring is another key feature that is exploited in medicinal chemistry. By incorporating a cyclobutane moiety into a drug candidate, chemists can lock a portion of the molecule into a specific three-dimensional arrangement. This can lead to enhanced binding affinity and selectivity for a biological target, as well as improved metabolic stability.

Overview of 2-Aminocyclobutan-1-one (B7971698) Hydrochloride as a Key Synthetic Scaffold

2-Aminocyclobutan-1-one hydrochloride serves as a valuable synthetic scaffold due to the presence of two reactive functional groups: a primary amine and a ketone. These groups allow for a wide range of chemical modifications, enabling the construction of diverse molecular libraries. The amine group can readily undergo reactions such as acylation, sulfonylation, and alkylation, while the ketone can participate in reactions like condensation and the formation of imines or enamines.

One of the key applications of this compound is in the synthesis of N-substituted 2-aminocyclobutanone derivatives. Research has shown that a protected form of 2-aminocyclobutanone, specifically the dimethyl acetal (B89532) hydrochloride salt, can be used as a modular synthon. researchgate.net This protected form allows for the selective functionalization of the amine group without interference from the ketone. A variety of amide and sulfonamide derivatives have been successfully synthesized using this approach, highlighting the utility of the 2-aminocyclobutanone core in generating libraries of compounds for biological screening. researchgate.net

The synthesis of these derivatives often involves the reaction of the protected 2-aminocyclobutanone with various electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates. Following the modification of the amine, the protecting acetal group can be removed under acidic conditions to regenerate the ketone functionality. This straightforward, two-step process provides a reliable route to a wide array of functionalized cyclobutane structures.

The resulting N-substituted 2-aminocyclobutanones are of interest as potential enzyme inhibitors and as intermediates for the synthesis of more complex heterocyclic systems. The rigid cyclobutane framework, combined with the diverse substituents that can be introduced at the nitrogen atom, allows for the fine-tuning of the molecule's steric and electronic properties to achieve desired biological activities.

Properties

IUPAC Name |

2-aminocyclobutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c5-3-1-2-4(3)6;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNJKTXQSHMZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704026 | |

| Record name | 2-Aminocyclobutan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162257-01-3 | |

| Record name | 2-Aminocyclobutan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Aminocyclobutan 1 One Hydrochloride and Its Derivatives

Chiral and Stereoselective Syntheses

The construction of the 2-aminocyclobutanone scaffold with precise control over its three-dimensional structure is a cornerstone of its synthetic chemistry. Chiral and stereoselective methods are employed to produce specific enantiomers and diastereomers, which is crucial for the compound's application as a building block for complex molecules.

Enantioselective Approaches to 2-Aminocyclobutanone Frameworks

Achieving high enantioselectivity in the synthesis of 2-aminocyclobutanone frameworks is essential for their use in developing chiral molecules. Various strategies have been developed to this end, primarily revolving around asymmetric catalysis and the use of chiral auxiliaries.

One prominent method is the [2+2] cycloaddition of olefins to chiral keteniminium salts. For instance, Ghosez and coworkers developed a two-step sequence that yields cis-α-aminocyclobutanones with high enantioselectivity (68%–98% ee) by reacting an olefin with a chiral keteniminium salt derived from N-tosylsarcosinamide. mdpi.com Another powerful approach involves organocatalysis. An enantioselective organocatalyzed route to N-functionalized α-aminocyclobutanones has been reported, which utilizes a tandem condensation/keto-enol tautomerization sequence catalyzed by a cinchona alkaloid derivative. researchgate.net

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines represents another facile route to chiral 1,2-amino alcohols, which are precursors or analogs to the aminocyclobutanone core. nih.gov This method has been successfully applied to synthesize a variety of drug molecules with excellent enantioselectivities (>99% ee) and high yields. nih.gov Furthermore, enantioselective ring-expansion reactions, such as the conversion of tertiary vinylic cyclopropyl (B3062369) alcohols into cyclobutanone (B123998) products bearing α-quaternary stereocenters, have been achieved with high enantioselectivity using chiral dual-hydrogen-bond donor catalysts. organic-chemistry.org

Table 1: Comparison of Enantioselective Methods

| Method | Catalyst/Auxiliary | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | Chiral Keteniminium Salt | Olefin, Chiral N-tosylsarcosinamide derivative | 68–98% | mdpi.com |

| Organocatalysis | Cinchona Alkaloid Derivative | Racemic α-hydroxycyclobutanone, N-substituted anilines | Not specified | researchgate.net |

| Asymmetric Transfer Hydrogenation | Ruthenium Catalyst | Unprotected α-ketoamines | >99% | nih.gov |

| Ring Expansion | Chiral Dual-Hydrogen-Bond Donor | Tertiary Vinylic Cyclopropyl Alcohols | High | organic-chemistry.org |

Control of Diastereoselectivity in Cyclobutanone Formation

Controlling diastereoselectivity is critical when synthesizing substituted cyclobutanone derivatives with multiple stereocenters. numberanalytics.com The relative configuration of substituents on the cyclobutane (B1203170) ring significantly influences the final molecule's properties.

Strategies for controlling diastereoselectivity often involve substrate control, where the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. numberanalytics.com For example, the ring contraction of pyrrolidines to form cyclobutanes has been shown to proceed with excellent diastereoselectivity, where the stereoinformation from the starting pyrrolidine (B122466) is transferred to the cyclobutane product. acs.orgntu.ac.uk In some cases, the diastereoselective formation of cyclobutanes is not affected by the starting material's stereochemistry at certain positions, allowing for flexible access to different diastereomers. acs.org

Catalyst-controlled reactions also offer a powerful tool for achieving high diastereoselectivity. A recent study on the hydrophosphination of acyl bicyclo[1.1.0]butanes demonstrated that different copper catalytic systems (Cu(I) vs. Cu(II)) could lead to different regioisomers, each with high diastereoselectivity (up to >20:1 d.r.). nih.gov Similarly, Michael additions onto cyclobutenes have been developed to produce N-heterocycle-substituted cyclobutanes with high diastereoselectivity. nih.govresearchgate.net

Table 2: Examples of Diastereoselective Reactions

| Reaction Type | Catalyst/Reagent | Substrates | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Ring Contraction | HTIB, Ammonium (B1175870) Carbamate | Substituted Pyrrolidines | Excellent Stereocontrol | acs.orgntu.ac.uk |

| Hydrophosphination | Cu(II) Catalytic System | Acyl Bicyclobutanes | Up to >20:1 | nih.gov |

| Michael Addition | DBU | Cyclobutenes, Thio-nucleophiles | >95:5 | researchgate.net |

Preparation of Protected 2-Aminocyclobutanone Synthons

The inherent reactivity of the amine and ketone functional groups in 2-aminocyclobutanone necessitates the use of protecting groups during synthesis. total-synthesis.com This strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. The protected compound, often referred to as a synthon, serves as a stable and versatile building block. luc.eduresearchgate.net

Dimethyl Acetal (B89532) Protection Strategies

The ketone carbonyl of 2-aminocyclobutanone is frequently protected as a dimethyl acetal. total-synthesis.com This protection is achieved by reacting the carbonyl compound with an excess of methanol (B129727) in the presence of an acid catalyst and a dehydrating agent, such as trimethyl orthoformate, to drive the equilibrium towards acetal formation. organic-chemistry.org The resulting dimethyl acetal is stable to a wide range of nucleophiles and bases. total-synthesis.com

A key synthon, 2,2-dimethoxycyclobutan-1-aminium chloride, is a stable, crystalline hydrochloride salt where the ketone is protected as a dimethyl acetal. researchgate.netluc.eduresearchgate.net This modular synthon provides convenient access to a variety of cyclobutanone-containing compounds. researchgate.netluc.edu Deprotection to regenerate the ketone is typically accomplished through acid-catalyzed hydrolysis in the presence of water, often using acetone (B3395972) as a solvent (transacetalization). organic-chemistry.orglookchem.com Mild methods using catalysts like Amberlyst-15 have been developed to cleave the acetal without affecting other acid-sensitive groups, such as a Boc-protected amine. researchgate.net

Utility of Cbz-Protected Intermediates in Synthesis

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for the amino functionality in 2-aminocyclobutanone synthesis. researchgate.netnumberanalytics.com Introduced by reaction with benzyl (B1604629) chloroformate, the Cbz group is known for its high stability under a variety of reaction conditions, yet it can be readily removed when needed. numberanalytics.comorganic-chemistry.org Its stability makes it orthogonal to many other protecting groups, which is a significant advantage in multi-step syntheses. numberanalytics.com

The N-Cbz derivative of 2-aminocyclobutanone is a key intermediate for creating diverse libraries of compounds. researchgate.net For example, Cbz-protected 2-aminocyclobutanone can be converted in two steps to the stable 2,2-dimethoxycyclobutan-1-aminium chloride synthon. researchgate.net This synthon can then be coupled with carboxylic acids or sulfonyl chlorides to produce a range of amide and sulfonamide derivatives. researchgate.net The removal of the Cbz group is most commonly achieved by catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst), which cleaves the benzyl C-O bond to release the free amine, carbon dioxide, and toluene. missouri.edu This clean deprotection method is a major reason for the Cbz group's utility in complex synthesis. numberanalytics.com

Functionalization Strategies for 2-Aminocyclobutanone Derivatives

Once the 2-aminocyclobutanone core is synthesized and appropriately protected, various functionalization strategies can be employed to create a diverse range of derivatives. These modifications are crucial for exploring the structure-activity relationships of potential therapeutic agents. luc.edu

The protected synthon, 2,2-dimethoxycyclobutan-1-aminium chloride, serves as an excellent starting point for N-functionalization. researchgate.netresearchgate.net The free amine, after neutralization of the hydrochloride salt, can be readily acylated or sulfonated. This has been demonstrated by reacting the synthon with various carboxylic acids (using coupling agents like EDCI or T3P) or with sulfonyl chlorides to furnish a library of amide and sulfonamide derivatives. researchgate.net Reaction with isothiocyanates can also lead to more complex heterocyclic structures, such as bicyclic ureas. researchgate.netluc.edu

Further functionalization can occur at the cyclobutane ring itself. For example, organocatalyzed aldol (B89426) reactions between 2-hydroxycyclobutanone and aromatic aldehydes can introduce substituents at the C2 position. mdpi.comnih.gov This reaction is regioselective and provides access to 2,2-disubstituted cyclobutanones. mdpi.comnih.gov Michael additions to alkylidenecyclobutanones, which can be formed from cyclobutanone precursors, allow for the introduction of various nucleophiles, including aza-Michael additions to form β-aminocyclobutanones. chemrxiv.org These strategies highlight the versatility of the 2-aminocyclobutanone scaffold for creating complex and diverse molecular architectures. nih.gov

Synthesis of Amide and Sulfonamide Analogues

The primary amine of 2-aminocyclobutanone serves as a versatile handle for diversification through the formation of amide and sulfonamide linkages. These functional groups are prevalent in pharmacologically active molecules.

Standard amide synthesis protocols are readily applicable, typically involving the coupling of the aminocyclobutanone with a carboxylic acid. pulsus.compulsus.com To facilitate this transformation, the carboxylic acid is often activated, for instance, by converting it into an acyl chloride or by using coupling reagents. A common and effective method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to promote the reaction between the amine and the carboxylic acid at room temperature. ajchem-a.com

For the synthesis of sulfonamide analogues, a robust method involves the reaction of the aminocyclobutanone with a sulfonyl chloride (R-SO₂Cl). nih.gov This reaction proceeds rapidly and is generally high-yielding. nih.gov An innovative one-pot strategy allows for the synthesis of sulfonamides directly from unactivated aromatic carboxylic acids and amines. This process involves the conversion of the carboxylic acid to a sulfonyl chloride intermediate, which then reacts in situ with the amine to furnish the desired sulfonamide. nih.gov

| Starting Material | Reagent | Product Class | General Structure |

|---|---|---|---|

| 2-Aminocyclobutan-1-one (B7971698) | Carboxylic Acid (R-COOH) + DCC/DMAP | Amide | N-(2-oxocyclobutyl)amide |

| 2-Aminocyclobutan-1-one | Acyl Chloride (R-COCl) | Amide | N-(2-oxocyclobutyl)amide |

| 2-Aminocyclobutan-1-one | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | N-(2-oxocyclobutyl)sulfonamide |

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

Urea and thiourea moieties are important pharmacophores that can be readily installed onto the 2-aminocyclobutanone scaffold. The synthesis is typically achieved by reacting the primary amine with an appropriate isocyanate or isothiocyanate. researchgate.net

The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S), leading to the formation of the corresponding N-substituted urea or thiourea derivative, respectively. researchgate.netmdpi.com These reactions are generally efficient and proceed under mild conditions, often simply by mixing the reactants in a suitable solvent. mdpi.com The wide availability of diverse isocyanates and isothiocyanates allows for the generation of large libraries of urea and thiourea derivatives for screening purposes. nih.gov

| Starting Material | Reagent | Product Class | General Structure |

|---|---|---|---|

| 2-Aminocyclobutan-1-one | Isocyanate (R-NCO) | Urea | 1-Substituted-3-(2-oxocyclobutyl)urea |

| 2-Aminocyclobutan-1-one | Isothiocyanate (R-NCS) | Thiourea | 1-Substituted-3-(2-oxocyclobutyl)thiourea |

Novel Cycloaddition Reactions in 2-Aminocyclobutanone Synthesis

The construction of the cyclobutane ring remains a significant challenge in organic synthesis. [2+2] cycloaddition reactions are the most direct method, and recent advancements have focused on using visible light catalysis and reactive intermediates like keteniminium salts to improve efficiency and control.

Visible Light Catalyzed [2+2]-Cycloaddition Routes

Visible-light photocatalysis has emerged as a powerful, sustainable strategy for mediating [2+2] cycloadditions to form cyclobutane rings. nih.gov These methods avoid the need for high-energy UV radiation. nih.gov The reaction can be catalyzed by transition metal complexes, such as Ru(bpy)₃²⁺, or by metal-free organic photocatalysts. nih.govresearchgate.net

In a typical process, a photocatalyst, upon absorption of visible light (e.g., from blue LEDs), initiates an electron transfer process with an olefin substrate. nih.gov This generates a radical ion intermediate that undergoes stepwise [2+2] cycloaddition with another ground-state olefin to form the cyclobutane ring. nih.govnih.gov This approach has been successfully applied to the cycloaddition of both electron-deficient and electron-rich olefins. nih.gov Furthermore, asymmetric aminocatalytic strategies have been developed where a chiral amine condenses with an enone substrate to form an iminium ion that absorbs visible light, leading to an enantioselective intermolecular photocycloaddition. researchgate.net

| Catalyst Type | Example Catalyst | Light Source | Key Intermediate | Reference |

|---|---|---|---|---|

| Metal Complex | Ru(bpy)₃Cl₂ | Visible Light / Sunlight | Radical Anion | nih.gov |

| Organic Dye | Eosin Y | Blue LED | Radical Cation | nih.gov |

| Organic Dye | Thioxanthone | Visible Light | Triplet State Sensitization | nih.gov |

| Chiral Amine | Diamine Catalyst | Blue LED | Excited Iminium Ion | researchgate.net |

Application of Keteniminium Salts in Cyclobutanone Construction

Keteniminium ions, the nitrogen analogues of ketenes, are highly reactive electrophilic intermediates that are exceptionally useful for constructing cyclobutanone rings. nih.govthieme-connect.com A synthetically powerful method for their generation involves the electrophilic activation of a tertiary amide with an agent like triflic anhydride, followed by base-mediated elimination. thieme-connect.com

Once formed, these keteniminium salts readily participate in intramolecular [2+2] cycloaddition reactions with tethered olefinic double bonds. researchgate.net This process provides a regio- and stereocontrolled route to fused cyclobutanone systems. researchgate.net The use of chiral auxiliaries, such as those derived from 2,5-dimethylpyrrolidine, on the amide precursor can induce high facial selectivity, enabling the asymmetric synthesis of chiral cyclobutanones. researchgate.net It is noteworthy that the reaction pathway can sometimes be diverted; for instance, the presence of a nearby ethereal oxygen can trigger a competing Belluš–Claisen-type rearrangement instead of the expected cycloaddition. nih.gov

Ring Transformation and Rearrangement Reactions in Cyclobutanone Chemistry

The inherent ring strain of cyclobutanones makes them susceptible to a variety of ring transformation and rearrangement reactions, providing access to more complex molecular architectures. researchgate.net These reactions are valuable for converting readily available cyclobutanones into other ring systems, such as cyclopentanones or γ-lactams. nih.gov

Several classic and modern reactions facilitate these transformations:

Ring Expansion to Cyclopentanones : The Tiffeneau-Demjanov rearrangement or treatment with diazomethane (B1218177) can be used to achieve a one-carbon ring expansion of cyclobutanones to cyclopentanones. researchgate.net More contemporary methods may use reagents like diiodomethane (B129776) and samarium(II) iodide. researchgate.net

Wolff Rearrangement : The Wolff rearrangement of α-diazoketones derived from cyclobutanone precursors can also lead to ring-expanded products. researchgate.net

Tandem Organocatalyzed Reactions : An enantioselective desymmetrization of 3-substituted cyclobutanones has been achieved through a tandem O-nitrosobenzene alkylation and ring expansion. nih.gov This reaction, mediated by proline-derived catalysts, converts the cyclobutanone into a 5-hydroxy-γ-lactam, demonstrating a sophisticated transformation that builds complexity and installs stereocenters. nih.gov

These rearrangement reactions significantly enhance the synthetic utility of cyclobutanones, positioning them as key intermediates in the synthesis of diverse carbocyclic and heterocyclic structures. nih.govresearchgate.net

| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Substituted Cyclobutanone | Tiffeneau-Demjanov Rearrangement | Amino alcohol intermediate | Cyclopentanone (B42830) | researchgate.net |

| Substituted Cyclobutanone | Organocatalyzed Desymmetrization | Nitrosobenzene, Proline derivative | 5-Hydroxy-γ-lactam | nih.gov |

| Cyclobutanone | Ring Expansion | CH₂I₂ / SmI₂ | Cyclopentanone | researchgate.net |

| β-Keto-α-diazocyclobutane | Wolff Rearrangement | Heat or light | Cyclopentanone derivative | researchgate.net |

Mechanistic Investigations of 2 Aminocyclobutan 1 One Hydrochloride Reactivity

Influence of Ring Strain on Cyclobutanone (B123998) Carbonyl Electrophilicity

The cyclobutane (B1203170) ring is characterized by significant ring strain, a consequence of its deviation from ideal bond angles. wikipedia.orgmasterorganicchemistry.com This strain energy, estimated to be around 120 kJ mol⁻¹, is substantially higher than that of cyclopentanone (B42830) (41 kJ mol⁻¹) and cyclohexanone (B45756) (29 kJ mol⁻¹). rsc.orgnih.gov This inherent instability has a profound effect on the reactivity of the cyclobutanone, particularly the electrophilicity of its carbonyl group.

The strain in the cyclobutane ring influences the hybridization of the carbon atoms. To accommodate the constrained bond angles, the C-C bonds within the ring exhibit increased p-character. stackexchange.com Consequently, the orbitals directed towards the exocyclic substituents, including the carbonyl group, possess a higher degree of s-character. acs.org This increased s-character in the C=O bond is thought to strengthen it, which in turn can influence its reactivity. stackexchange.com

Furthermore, the relief of ring strain serves as a thermodynamic driving force in reactions that involve the opening or modification of the cyclobutane ring. wikipedia.org For instance, the addition of a nucleophile to the carbonyl carbon leads to a change in hybridization from sp² to sp³, which can alleviate some of the angle strain. fiveable.me This makes the carbonyl carbon in cyclobutanone more susceptible to nucleophilic attack compared to less strained cyclic or acyclic ketones. fiveable.meacs.org The interplay between ring strain and carbonyl reactivity is a key factor in understanding the chemical behavior of 2-aminocyclobutan-1-one (B7971698) hydrochloride. acs.org

| Cyclic Ketone | Ring Strain Energy (kJ mol⁻¹) |

| Cyclohexanone | ~29 rsc.orgnih.gov |

| Cyclopentanone | ~41 rsc.orgnih.gov |

| Cyclobutanone | ~120 rsc.orgnih.gov |

Mechanisms of Nucleophilic Addition to the Cyclobutanone Ring

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones, and in the case of cyclobutanone, it is significantly influenced by the ring's inherent strain. fiveable.meyoutube.comkhanacademy.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This process is often reversible, but the high-energy state of the cyclobutanone ring can drive the reaction forward to release strain. wikipedia.org

The trajectory of the nucleophilic attack is typically along the Bürgi-Dunitz angle, which is approximately 107° relative to the carbonyl plane. fiveable.me This approach minimizes steric hindrance and allows for optimal orbital overlap. The formation of the tetrahedral intermediate involves the breaking of the C=O π bond, with the electrons moving to the oxygen atom. fiveable.me

Interactive Table: Factors Influencing Nucleophilic Addition to Cyclobutanone

| Factor | Influence on Reactivity | Mechanistic Detail |

|---|---|---|

| Ring Strain | Enhances reactivity | Release of angle strain in the tetrahedral intermediate provides a thermodynamic driving force. wikipedia.org |

| Electrophilicity of Carbonyl Carbon | Increases susceptibility to attack | The inherent strain and electronic effects make the carbonyl carbon more electron-deficient. fiveable.meacs.org |

| Nucleophile Strength | Determines reaction rate and feasibility | Stronger nucleophiles react more readily, while weaker nucleophiles may require acid catalysis. fiveable.me |

| Steric Hindrance | Can hinder nucleophilic approach | Bulky substituents on the ring or the nucleophile can slow down the reaction. fiveable.me |

| Solvent Effects | Can influence nucleophilicity and stabilize intermediates | Protic solvents can solvate the nucleophile and intermediates, while aprotic solvents may favor certain reaction pathways. fiveable.me |

Acid-Catalyzed Ring Opening and Hydrolysis Pathways

The strained cyclobutane ring in 2-aminocyclobutan-1-one hydrochloride is susceptible to ring-opening reactions, particularly under acidic conditions. nih.gov The presence of the carbonyl and amino groups provides functional handles that can facilitate these transformations. Acid catalysis plays a crucial role by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and can initiate ring-opening pathways. rsc.org

One possible mechanism involves the protonation of the carbonyl group, followed by a nucleophilic attack that, instead of leading to a stable addition product, results in the cleavage of one of the C-C bonds of the cyclobutane ring. This process is driven by the release of the significant ring strain. wikipedia.org The specific pathway and the resulting products depend on the reaction conditions and the nature of the nucleophile. researchgate.net

Hydrolysis of the cyclobutanone ring, particularly in related systems like cyclobutane-fused lactones, has been studied to understand these ring-opening mechanisms. mdpi.com In acidic conditions, the hydrolysis often proceeds through an AAC2 mechanism, which involves a two-step process of nucleophilic addition followed by elimination, leading to the ring-opened product. mdpi.com While these studies are on related structures, they provide valuable insights into the potential hydrolysis pathways for this compound. The presence of the amino group can also influence the regioselectivity of the ring-opening by directing the bond cleavage.

Reactivity of the Amino Group in Derivatization

The amino group in this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives. researchgate.net Derivatization reactions targeting the amino group are fundamental in medicinal chemistry and drug development, as they enable the modulation of the compound's physicochemical and biological properties. libretexts.org Common derivatization strategies include acylation, alkylation, and sulfonylation. research-solution.com

Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide. research-solution.com This reaction is typically straightforward and can be used to introduce a variety of functional groups. Alkylation, the introduction of an alkyl group, can be achieved using alkyl halides or other electrophilic alkylating agents. research-solution.com Sulfonylation, the reaction with a sulfonyl chloride, yields a sulfonamide, which is another important functional group in medicinal chemistry.

The reactivity of the amino group is influenced by its basicity and steric environment. In the hydrochloride salt form, the amino group is protonated, which deactivates it towards nucleophilic reactions. Therefore, a base is often required to deprotonate the ammonium (B1175870) salt and generate the free amine for derivatization to occur. The choice of reaction conditions, including the solvent and base, is crucial for achieving high yields and avoiding side reactions.

Stereochemical Outcomes and Stereoselectivity in Reactions

The stereochemistry of reactions involving 2-aminocyclobutan-1-one is a critical aspect, as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure. alrasheedcol.edu.iq The presence of two stereocenters in 2-aminocyclobutan-1-one means that its reactions can lead to various stereoisomeric products. lumenlearning.com Understanding and controlling the stereochemical outcome is a major goal in the synthesis of cyclobutane-containing compounds. nih.gov

Nucleophilic addition to the carbonyl group can proceed with varying degrees of stereoselectivity, depending on the nature of the nucleophile, the catalyst, and the reaction conditions. researchgate.net The approach of the nucleophile to the two faces of the planar carbonyl group can be influenced by the existing stereocenters on the ring, leading to the preferential formation of one diastereomer over another. ochemtutor.com This is known as substrate-controlled stereoselectivity.

Furthermore, the use of chiral catalysts or reagents can induce enantioselectivity in reactions, leading to the formation of a specific enantiomer. organic-chemistry.org For instance, enantioselective organocatalyzed reactions have been developed for the synthesis of chiral cyclobutanone derivatives. nih.gov Mechanistic studies have shown that the stereochemical outcome of some ring-closure reactions to form cyclobutanones can proceed with a high degree of chirality transfer, indicating a stereospecific mechanism. acs.orgresearchgate.netfigshare.com The ability to control the stereochemistry is essential for the synthesis of enantiomerically pure 2-aminocyclobutan-1-one derivatives for pharmaceutical applications. researchgate.net

Applications in Complex Organic Synthesis and Medicinal Chemistry Building Blocks

Synthesis of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. nih.gov The rigid cyclobutane (B1203170) core derived from 2-aminocyclobutan-1-one (B7971698) is ideal for creating these mimics, as it restricts the conformational freedom of the molecule, locking it into a specific shape to interact with biological targets.

The introduction of cyclobutane rings into amino acid structures has become an important strategy in the development of peptidomimetics and pseudopeptides. unirioja.es Although amino acids from the cyclobutane series have been investigated less than other cyclic analogues, they are valuable for designing conformationally restricted peptides. unirioja.esresearchgate.net

One key application is the synthesis of cyclobutane analogues of natural amino acids, such as serine. A thermal [2+2] cycloaddition reaction can produce a substituted cyclobutane skeleton which is then transformed into amino acid derivatives. unirioja.esnih.gov This method has been successfully used to create the two pairs of stereoisomers of the 2-hydroxycyclobutane-α-amino acid serine analogue, referred to as c(4)Ser. unirioja.esnih.gov These synthetic analogues fill a significant gap in the field of restricted amino acids, as serine analogues incorporating a cyclobutane skeleton had not been previously synthesized. unirioja.esresearchgate.net Conformational studies on peptides containing 1-aminocyclobutanecarboxylic acid residues indicate that these derivatives can be accommodated in folded structures commonly found in proteins, suggesting their utility in peptide design. unirioja.es

A study involving the non-natural amino acid (1S,2S)-1-amino-2-hydroxycyclobutanecarboxylic acid (c(4)Ser), derived from a cyclobutane framework, demonstrated its significant influence on peptide structure. nih.gov When this residue was incorporated into a short peptide (c(4)Ser-Ala-Ala diamide), it induced a conformation of two consecutive type III β-turns, which is the foundational element of a 3(10) helix. nih.gov However, when a carbohydrate moiety was attached to the c(4)Ser residue to form a glycopeptide, these turns disappeared. nih.gov This change was attributed to the formation of two hydrogen bonds between the glucose's endocyclic oxygen and two amide protons of the peptide backbone. nih.gov This demonstrates how the rigid cyclobutane residue not only controls the peptide backbone but also facilitates unusual conformations in attached moieties. nih.gov Such precise control over peptide shape is crucial for designing molecules with specific biological functions. nih.govdigitellinc.com

Role as a Versatile Molecular Synthon in Drug Discovery Programs

2-Aminocyclobutan-1-one hydrochloride and its protected derivatives serve as highly valuable and versatile molecular synthons in the field of drug discovery. A synthon is a conceptual unit within a molecule that can be formed or assembled by known synthetic operations. The constrained, four-membered ring of the cyclobutane structure provides a unique three-dimensional scaffold that can mimic the bioactive conformations of natural ligands or act as a bioisosteric replacement for other chemical groups, potentially improving a drug candidate's properties. nih.gov

The utility of this compound is significantly enhanced through the use of protected forms, such as the dimethyl acetal (B89532) derivative, 2,2-dimethoxycyclobutan-1-aminium chloride. researchgate.net This protection strategy creates a stable, modular building block that facilitates the convenient synthesis of a wide array of substituted 2-aminocyclobutanone derivatives. researchgate.net Researchers have successfully used this synthon to prepare libraries of compounds for screening against various therapeutic targets. For instance, it has been instrumental in generating lead inhibitors for hydrolase enzymes, including critical targets like serine proteases and metalloproteases. researchgate.net

The synthetic accessibility allows for the systematic modification of the amino group, enabling the exploration of structure-activity relationships (SAR). A diverse set of functional groups can be readily introduced, leading to the creation of focused compound libraries. researchgate.net This modular approach is a cornerstone of modern drug discovery, allowing medicinal chemists to rapidly generate and test new chemical entities against biological targets. An example of this is the synthesis of a test library of approximately forty 2-aminocyclobutanone derivatives that were prioritized through computer-aided drug design (CADD) for screening against the SARS-CoV-2 Nsp13 helicase. researchgate.net

Table 1: Representative Derivatives from 2-Aminocyclobutanone Synthon

| Derivative Class | Functional Group Introduced | Potential Application | Reference |

|---|---|---|---|

| Amides | R-C(=O)NH- | Enzyme Inhibition, Receptor Binding | researchgate.net |

| Sulfonamides | R-S(=O)₂NH- | Enzyme Inhibition, Antibacterials | researchgate.net |

| Ureas | R-NHC(=O)NH- | Kinase Inhibition, Receptor Modulation | researchgate.net |

This versatility makes this compound a key starting material for accessing complex molecular frameworks, such as bicyclic structures, which are of significant interest in medicinal chemistry. researchgate.netuvic.caunica.it

Advanced Applications in Chemical Probe Development

The development of high-quality chemical probes is essential for elucidating biological processes and validating new drug targets. nih.govresearchgate.net Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to study its function in a cellular or in vivo context. nih.govrsc.org The 2-aminocyclobutan-1-one scaffold provides a robust starting point for the generation of such probes.

A key attribute of a valuable chemical probe is high selectivity for its intended target over other related proteins, which minimizes off-target effects that could confound experimental results. nih.gov The rigid, conformationally restricted nature of the cyclobutane ring can be exploited to achieve this selectivity. By serving as a rigid core, it orients appended functional groups in a precise geometry, facilitating specific interactions with a target's binding site. The ability to easily generate diverse libraries from the 2-aminocyclobutanone synthon allows for extensive screening to identify compounds with the desired potency and selectivity profile required for a chemical probe. researchgate.net

The process of developing a chemical probe often begins with a "hit" compound from a screening campaign, which is then optimized for potency, selectivity, and cell permeability. researchgate.net The library of 2-aminocyclobutanone derivatives prepared for screening against targets like the SARS-CoV-2 helicase represents precisely this initial step in the probe development pipeline. researchgate.net Once a potent and selective inhibitor is identified, it can be further modified to create a fully functional chemical probe. This can involve the incorporation of reporter tags (like fluorophores or biotin) or photo-affinity labels, which are chemical groups that can be activated by light to form a covalent bond with the target protein, enabling its identification and isolation. researchgate.net

Table 2: Characteristics of High-Quality Chemical Probes and the Role of the 2-Aminocyclobutanone Scaffold

| Characteristic | Description | Contribution of the Scaffold | Reference |

|---|---|---|---|

| Potency | High affinity for the target protein (typically nanomolar). | The rigid scaffold allows for optimal presentation of pharmacophores to maximize binding interactions. | nih.gov |

| Selectivity | Minimal interaction with other proteins, especially those within the same family. | The constrained conformation can be tailored to fit unique features of the target's binding site, enhancing selectivity. | nih.gov |

| Cellular Activity | Ability to cross the cell membrane and engage the target in a cellular environment. | The scaffold's properties can be modified to balance polarity and lipophilicity for improved cell permeability. | researchgate.net |

| Defined Mechanism | A clear, understood mechanism of action on the target. | Systematic derivatization helps in elucidating structure-activity relationships to confirm the mode of action. | researchgate.net |

| Availability of a Negative Control | A structurally similar but biologically inactive analogue. | The synthetic tractability of the scaffold allows for the deliberate design and synthesis of inactive controls. | nih.gov |

The structural and synthetic features of this compound and its derivatives make them highly suitable for generating the initial hits that can be matured into sophisticated chemical probes for exploring complex biological systems. researchgate.netnih.gov

Computational and Theoretical Studies of 2 Aminocyclobutan 1 One Hydrochloride

Molecular Modeling of Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a ligand, such as a cyclobutanone (B123998) derivative, might bind to a biological target like a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are crucial for understanding the binding features of potential drug candidates. In the context of cyclobutanone derivatives, docking simulations are used to rationalize biological activity data and guide the synthesis of more potent analogs.

For example, molecular docking and molecular dynamics (MD) simulations have been used to study 1,3-disubstituted cyclobutane (B1203170) analogs within the colchicine (B1669291) binding site of tubulin. nih.gov These studies revealed that cis isomers of cyclobutane-containing compounds were more capable of forming stable hydrogen bonds with the T5 loop of tubulin compared to their trans counterparts. nih.gov The conformational flexibility of the cyclobutane ring was noted as a factor influencing the stability of these interactions. nih.gov The output of such studies typically includes a docking score, which estimates the binding affinity, and a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Interactive Data Table: Example of Docking Study Parameters

| Ligand Class | Target Protein | Key Interaction Site | Primary Interactions Noted | Computational Method |

|---|---|---|---|---|

| Cyclobutane-containing analogs of CA4 | Tubulin | Colchicine binding site | Hydrogen bonds with T5 loop | Molecular Docking, MD Simulation nih.gov |

| Doronine Derivatives | Human COX-2 | Active Site | Hydrogen bonds, Hydrophobic interactions | Molecular Docking (LibDock) nih.gov |

| Malononitrile Derivatives | Human Topoisomerase IIβ | DNA cleavage complex | Hydrogen bonds, Lipophilic interactions | Molecular Docking (HYDE) mdpi.com |

The formation of hydrates or hemiketals can be central to the biological activity of cyclobutanone-based inhibitors. acs.org Computational studies can model these hydrated forms to understand their stability and conformational requirements for inhibiting target enzymes like β-lactamases. acs.org

Pharmacophore modeling is a powerful technique in drug discovery used to identify new molecules with the potential to bind to a specific biological target. nih.govscirp.org A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for optimal molecular interactions with a target receptor. researchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers. nih.govresearchgate.net

The process involves creating a pharmacophore model based on a set of known active molecules. scirp.org This model then serves as a 3D query to search large chemical databases for novel compounds that match the required features, a process known as virtual screening. scirp.orgnih.gov This approach is highly effective for filtering large compound libraries to enrich the number of active molecules for experimental testing. nih.gov The introduction of a conformationally rigid scaffold like a cyclobutane ring can be a key strategy in designing molecules that fit a specific pharmacophore model. researchgate.netpharmablock.com

Interactive Data Table: Common Pharmacophore Features

| Pharmacophore Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons (e.g., carbonyl oxygen, amine nitrogen). | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the protein's active site. researchgate.net |

| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom (e.g., in an amino or hydroxyl group). | Forms hydrogen bonds with acceptor groups (e.g., C=O) in the active site. researchgate.net |

| Hydrophobic (HY) | A non-polar group, such as an alkyl or aryl moiety. | Engages in van der Waals and hydrophobic interactions with non-polar residues of the target. researchgate.net |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Participates in π-π stacking or hydrophobic interactions. scirp.org |

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations provide fundamental insights into the electronic properties and intrinsic reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure of cyclobutanone and its derivatives. nih.gov These studies can determine ground-state equilibrium structures, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and charge distributions.

For instance, quantum dynamics simulations on cyclobutanone have been used to predict its behavior upon photo-excitation, revealing relaxation pathways and potential dissociation channels. aip.org Such calculations are essential for understanding the molecule's stability and photochemical reactivity. The electronic properties, in turn, can be correlated with experimental observations, such as electrochemical potentials and spectroscopic data. nih.gov For a series of dibenzylidene cyclobutanone derivatives, quantum chemical calculations successfully explained observed trends in their electrochemistry and absorption spectra. nih.gov

Conformational Analysis of the Cyclobutane Scaffold and Derivatives

Unlike the planar representations often seen in 2D drawings, the cyclobutane ring is not flat. libretexts.org It adopts a puckered or "butterfly" conformation to relieve the torsional strain that would be present in a planar structure. libretexts.orgslideshare.net This puckering, however, slightly increases the angle strain, with C-C-C bond angles around 88°, deviating from the ideal 90° of a planar square. libretexts.orgnih.gov This balance between angle strain and torsional strain results in the puckered shape being the most energetically favorable conformation. nih.gov

This inherent conformational restriction is a key feature of the cyclobutane scaffold in medicinal chemistry. nih.govlifechemicals.com By incorporating a cyclobutane ring, chemists can lock a molecule into a more rigid shape, which can enhance binding affinity to a biological target by reducing the entropic penalty upon binding. pharmablock.com

An extensive conformational study of 2-substituted cyclobutane-α-amino acid derivatives using X-ray diffraction, NMR spectroscopy, and computational methods revealed detailed insights into their structures in different phases. nih.gov The conformation of the cyclobutane ring and the orientation of its substituents are critical. In substituted bicyclic systems containing a cyclobutanone ring, the stereochemistry of substituents can determine whether the ring adopts an endo or exo envelope conformation, which dramatically affects the molecule's properties and reactivity. acs.org

Interactive Data Table: Conformational Properties of Cyclobutane

| Property | Value / Description | Source |

|---|---|---|

| Ring Conformation | Puckered or "Butterfly" shape | libretexts.orgslideshare.net |

| Puckering Angle | ~25-30° out-of-plane dihedral angle | pharmablock.comlibretexts.org |

| Internal Bond Angle | ~88° | libretexts.orgnih.gov |

| Total Ring Strain | ~110 kJ/mol (26.3 kcal/mol) | libretexts.orgslideshare.net |

| Reason for Non-planarity | Reduction of torsional (eclipsing) strain | libretexts.orgnih.gov |

Predictive Modeling for Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules can be correlated with changes in their biological effects. nih.gov

In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a series. pensoft.net These descriptors can be electronic (e.g., partial charges, dipole moment), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies), or steric. mdpi.compensoft.net Machine learning algorithms, such as artificial neural networks or gradient boosting, are then used to build a predictive model that links these descriptors to the observed activity (e.g., IC₅₀ values). nih.govnih.gov

These models, once validated, can be used for the virtual screening of new compounds and to guide the design of derivatives with potentially improved activity. mdpi.compensoft.net QSAR models have been successfully developed for various classes of compounds, including those with heterocyclic structures, to predict properties like antifungal and antibiotic activities. mdpi.com The goal is to create robust models with high predictive ability for designing new, more potent molecules. nih.govpensoft.net

Future Directions and Emerging Research Avenues

Exploration of New and Sustainable Synthetic Methodologies

The development of eco-friendly and efficient methods for the synthesis of 2-aminocyclobutan-1-one (B7971698) and its derivatives is a key area of ongoing research. Current strategies often rely on a modular synthon, the hydrochloride salt of ɑ-aminocyclobutanone protected as its dimethyl acetal (B89532) (2,2-dimethoxycyclobutan-1-aminium chloride), which allows for convenient access to a range of functionalized cyclobutanones. nih.govresearchgate.net Future research is focused on refining and expanding upon these foundational methods with a strong emphasis on sustainability.

Key emerging methodologies include:

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of cyclobutanone (B123998) derivatives. mdpi.comluc.edu The application of flow chemistry to the synthesis of 2-aminocyclobutan-1-one hydrochloride could lead to more efficient and safer production protocols, particularly when handling reactive intermediates. mdpi.comluc.edu

Organocatalysis: The use of small organic molecules as catalysts provides a green alternative to metal-based catalysts. luc.edumdpi.comscbt.com Enantioselective organocatalysis has already shown promise in the synthesis of functionalized cyclobutanones and could be further developed for the asymmetric synthesis of chiral 2-aminocyclobutanone derivatives. nih.govnih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. researchgate.nettandfonline.comnih.gov The exploration of biocatalytic routes, such as transaminase-mediated amination of a suitable cyclobutanone precursor, could provide a highly efficient and sustainable pathway to enantiomerically pure this compound. tandfonline.comnih.gov

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. acs.orgmdpi.com This methodology could be applied to novel C-H functionalization or cycloaddition strategies for the construction and derivatization of the aminocyclobutanone scaffold under mild conditions. acs.org

Table 1: Emerging Sustainable Synthetic Methodologies

| Methodology | Potential Advantages |

|---|---|

| Flow Chemistry | Enhanced safety, scalability, and reaction control. mdpi.comluc.edu |

| Organocatalysis | Avoids toxic metals, enables asymmetric synthesis. luc.edunih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, green solvents. researchgate.nettandfonline.com |

| Photocatalysis | Use of visible light as a traceless reagent, novel reactivity. acs.orgmdpi.com |

Design and Synthesis of Novel Cyclobutanone-Based Bioactive Compounds

The inherent ring strain of the cyclobutanone moiety makes its carbonyl carbon highly electrophilic. This property, combined with the ability to introduce diverse substituents at the amino group, has positioned 2-aminocyclobutanone derivatives as promising candidates for the development of novel enzyme inhibitors and other bioactive molecules. luc.edunih.gov

Recent research has highlighted the potential of this scaffold in several therapeutic areas:

Antibacterial Agents: A library of α-aminocyclobutanone amides and sulfonamides has been screened against diaminopimelate desuccinylase (DapE), a promising bacterial enzyme target for new antibiotics. Several derivatives were identified with micromolar inhibitory potency. mdpi.com

Antiviral Compounds: N-functionalized α-aminocyclobutanones have been investigated as potential inhibitors of SARS-CoV-2 enzymes. luc.edu Due to their peptidomimetic nature and the electrophilicity of the cyclobutanone carbonyl, these compounds can form reversible covalent bonds with active site nucleophiles of proteases, such as the catalytic cysteine. luc.eduluc.edu Virtual screening has identified N-tosyl amino acid cyclobutanone derivatives as potential hits against the SARS-CoV-2 helicase. mdpi.comelsevierpure.com

Protease Inhibitors: The cyclobutanone ring can act as a transition-state mimetic for hydrolase enzymes. nih.govacs.org This has led to the design of inhibitors for various proteases, including serine proteases and metallo-β-lactamases. researchgate.netresearchgate.netacs.orgresearchgate.net The formation of a stable hemiketal with an active site serine residue is a key mechanism of inhibition. researchgate.net

Table 2: Bioactive 2-Aminocyclobutanone Derivatives

| Therapeutic Target | Compound Class | Key Findings |

|---|---|---|

| Diaminopimelate Desuccinylase (DapE) | α-aminocyclobutanone amides and sulfonamides | Identification of inhibitors with micromolar potency. mdpi.com |

| SARS-CoV-2 Helicase | N-tosyl amino acid cyclobutanones | Virtual screening hits with potential antiviral activity. luc.edumdpi.comelsevierpure.com |

| Serine Proteases | General 2-aminocyclobutanone derivatives | Act as transition-state mimetics, forming stable hemiketals. researchgate.netnih.gov |

| Metallo-β-lactamases | Cyclobutanone-based β-lactam mimics | Micromolar potency inhibitors. nih.gov |

Advanced Mechanistic Elucidations for Enhanced Reactivity Control

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 2-aminocyclobutanone derivatives is crucial for controlling reactivity and stereoselectivity. The strained nature of the four-membered ring often leads to unique chemical behavior that warrants detailed investigation.

Future research in this area will likely focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and the origins of stereoselectivity. This can aid in the rational design of catalysts and reaction conditions.

Kinetic Studies: Detailed kinetic analysis of key synthetic steps can help to optimize reaction parameters and improve yields. Understanding the rate-determining steps is essential for process development.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reaction progress and identify transient intermediates, providing a more complete picture of the reaction mechanism.

Stereochemical Investigations: Elucidating the factors that control the stereochemical outcome of reactions involving the aminocyclobutanone core is critical for the synthesis of enantiomerically pure bioactive compounds. This includes studying the influence of catalysts, substrates, and reaction conditions on diastereoselectivity and enantioselectivity.

Integration with High-Throughput Screening and Artificial Intelligence in Chemical Biology

The combination of combinatorial synthesis of 2-aminocyclobutanone libraries with modern drug discovery technologies holds immense potential for the rapid identification of new bioactive compounds.

High-Throughput Screening (HTS): The modular nature of the synthesis of 2-aminocyclobutanone derivatives is well-suited for the creation of compound libraries. researchgate.net These libraries can then be subjected to HTS assays to rapidly screen for activity against a wide range of biological targets. mdpi.com

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are increasingly being used in drug discovery to analyze large datasets, predict biological activity, and design novel molecules. By training models on data from screened cyclobutanone libraries, it may be possible to predict the activity of new virtual compounds and prioritize the synthesis of the most promising candidates. Virtual screening of 2-aminocyclobutanone analogs has already been employed to identify potential inhibitors of SARS-CoV-2 enzymes. luc.edumdpi.com

The integration of these technologies will accelerate the discovery of new therapeutic agents based on the 2-aminocyclobutan-1-one scaffold, enabling a more efficient exploration of its potential in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Aminocyclobutan-1-one hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound typically involves cyclization of precursor amines under acidic conditions. Key parameters include temperature control (e.g., maintaining 0–5°C during cyclization) and stoichiometric ratios of reagents like HCl to ensure protonation of the amine group. Optimization may involve adjusting solvent polarity (e.g., using ethanol/water mixtures) and reaction time to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt . Analytical validation using NMR (¹H/¹³C) and HPLC (e.g., C18 columns with UV detection at ~207 nm) ensures structural fidelity and purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR in D₂O or DMSO-d₆ confirms the presence of the cyclobutane ring (δ 2.5–3.5 ppm for ring protons) and the amine hydrochloride moiety (broad singlet at δ 5–6 ppm). FT-IR identifies N–H stretches (~2500–3000 cm⁻¹) and ketone C=O stretches (~1700 cm⁻¹).

- Chromatography : Reverse-phase HPLC with a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) and mobile phases like 0.03 M phosphate buffer-methanol (70:30) resolves impurities. Retention times and UV spectra (λmax ~250–260 nm) are compared against reference standards .

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ ion (m/z ~122 for the free base; adjusted for HCl adducts) .

Q. How should this compound be stored to ensure long-term stability, and what degradation products are observed under suboptimal conditions?

- Methodological Answer : Storage at –20°C in airtight, light-resistant containers prevents hydrolysis and oxidation. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) reveal degradation pathways:

- Hydrolysis : The cyclobutane ring may undergo strain-induced cleavage, forming linear amines or ketones.

- Oxidation : The amine group can oxidize to nitro or nitrosamine derivatives, detectable via TLC or LC-MS. Regular pH monitoring of solutions (target pH 3–4 for hydrochloride stability) mitigates degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in modulating enzyme or receptor activity?

- Methodological Answer :

- Kinetic Assays : Monitor enzyme inhibition (e.g., acetylcholinesterase or kinases) using fluorogenic substrates. IC₅₀ values derived from dose-response curves quantify potency.

- Structural Analysis : Co-crystallization with target proteins (e.g., via X-ray crystallography) identifies binding motifs. Molecular docking simulations (using software like AutoDock) predict interactions with the cyclobutane ring or amine group.

- Isotopic Labeling : ¹⁵N-labeled analogs track metabolic incorporation or binding site localization via NMR or mass spectrometry .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. MS) when characterizing novel derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Repeat analyses under standardized conditions (e.g., same solvent, temperature). For NMR discrepancies, use heteronuclear correlation experiments (HSQC/HMBC) to resolve overlapping signals.

- Artifact Identification : Check for adduct formation in MS (e.g., sodium or potassium ions) or solvent peaks in NMR.

- Collaborative Reproducibility : Share raw data (e.g., FIDs, chromatograms) via supplementary materials, adhering to journal guidelines for experimental transparency .

Q. What strategies are recommended for designing experiments to explore the compound’s applications in neuropharmacology or forensic toxicology?

- Methodological Answer :

- In Vitro Models : Use neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity and neurotransmitter modulation (e.g., dopamine/serotonin uptake assays).

- Metabolic Profiling : Incubate with liver microsomes to identify phase I/II metabolites via LC-HRMS. Compare fragmentation patterns with databases (e.g., MetFrag).

- Forensic Detection : Develop GC-MS or LC-MS/MS methods with LODs ≤1 ng/mL. Validate using spiked biological matrices (blood/urine) and reference standards .

Data Presentation and Reproducibility

-

Supporting Documentation : Follow Beilstein Journal guidelines:

- Include synthetic protocols, spectral data, and statistical analyses in supplementary files.

- For novel compounds, provide elemental analysis (C, H, N) and HRMS data.

- Use batch-specific certificates of analysis (CoA) for reference materials .

-

Conflict Resolution : Document outlier analyses and justify exclusion criteria (e.g., ±5% deviation from triplicate runs). Peer-review raw data repositories (e.g., Zenodo) enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.